Superior Biochemical Potency and Binding Affinity Over Structurally Related Compound 3a
Naa50-IN-1 (Compound 4a) demonstrates a >200-fold increase in biochemical potency and a >70-fold increase in binding affinity compared to its closest structural analog, Compound 3a, which was co-identified from the same DNA-encoded library screen [1]. This dramatic improvement underscores the critical importance of selecting the correct diastereomer and optimized scaffold for meaningful biological interrogation. The presence of the AcCoA co-factor further enhances the binding affinity of Naa50-IN-1 by approximately 4-fold (Kd decreases from 105 nM to 26.7 nM), an effect not observed to the same degree with 3a [2].
| Evidence Dimension | Biochemical Inhibition Potency (IC50) and Binding Affinity (Kd) |
|---|---|
| Target Compound Data | Naa50-IN-1: IC50 = 7 nM; Kd (Naa50·AcCoA) = 26.7 nM; Kd (Apo Naa50) = 105 nM |
| Comparator Or Baseline | Compound 3a: IC50 = 2.0 µM; Kd (Naa50·AcCoA) = 1.9 µM (1900 nM) |
| Quantified Difference | >200-fold improvement in IC50; >70-fold improvement in Kd for Naa50·AcCoA |
| Conditions | Biochemical inhibition assay using recombinant human Naa50; SPR binding measured at 10°C in 25 mM HEPES, 150 mM NaCl, 0.5 mM TCEP, 5% glycerol, 0.02% Tween 20, 2% DMSO, pH 7.5. |
Why This Matters
This quantitative potency advantage ensures robust target inhibition at lower compound concentrations, minimizing off-target effects and solvent-related artifacts in cell-based assays.
- [1] Kung, P.P., Bingham, P., Burke, B.J., Chen, Q., Cheng, X., Deng, Y.L., ... & Stewart, A.E. (2020). Characterization of Specific N-α-Acetyltransferase 50 (Naa50) Inhibitors Identified Using a DNA Encoded Library. ACS Medicinal Chemistry Letters, 11(6), 1175–1184. View Source
- [2] PMC7294708. (2020). Table 1: Kinetics of Compound Binding to Naa50_apo and Naa50·AcCoA by SPR. View Source
